molecular formula C10H18O4 B14615621 Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester CAS No. 57415-99-3

Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester

Cat. No.: B14615621
CAS No.: 57415-99-3
M. Wt: 202.25 g/mol
InChI Key: JMMOQNCIYAMRDB-QMMMGPOBSA-N
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Description

Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors, making them useful in the fragrance and flavor industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester typically involves the Fischer esterification process. This method requires the reaction of butanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Butanoic acid and the corresponding alcohol.

    Reduction: The corresponding alcohol.

    Transesterification: A different ester and the corresponding alcohol.

Mechanism of Action

The mechanism of action of butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester primarily involves its hydrolysis to release butanoic acid and the corresponding alcohol. This hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds . The released butanoic acid can then participate in various metabolic pathways, exerting its effects through interactions with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl ester is unique due to its specific structural configuration, which includes a dioxolane ring. This structural feature imparts distinct chemical properties, such as increased stability and resistance to hydrolysis compared to other esters. Additionally, the presence of the dioxolane ring can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

57415-99-3

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl butanoate

InChI

InChI=1S/C10H18O4/c1-4-5-9(11)12-6-8-7-13-10(2,3)14-8/h8H,4-7H2,1-3H3/t8-/m0/s1

InChI Key

JMMOQNCIYAMRDB-QMMMGPOBSA-N

Isomeric SMILES

CCCC(=O)OC[C@H]1COC(O1)(C)C

Canonical SMILES

CCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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